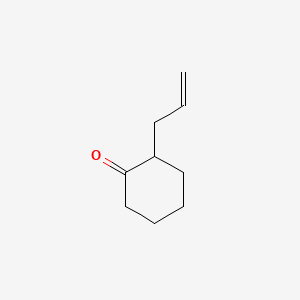

2-Allylcyclohexanone

Número de catálogo B1266257

:

94-66-6

Peso molecular: 138.21 g/mol

Clave InChI: UPGHEUSRLZSXAE-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07741375B2

Procedure details

Into a 2 liter round bottom flask, equipped with Dean-Stark water separator, cyclohexanone (186 g, 1.90 moles, Aldrich) was dissolved in 1 liter toluene, and then pyrrolidine (292 g, 4.1 moles) was added. The mixture was brought to reflux overnight, during which 55 mL of water was collected. After switching to a distillation head, excess pyrrolindine and toluene were distilled off (1.2 liter). When most of the volatiles had been removed, aspirator vacuum was applied to assist in removal of residual toluene. In the same flask, the residue was dissolved in 1.2 liter of acetonitrile. Allyl bromide (305 g, 2.5 moles) was added dropwise. The mixture was heated slowly to gentle reflux overnight. After distilling off most of the acetonitrile and cooling, 1.2 liter of water was added and heated to reflux for 30 minutes. Extracted with ether after the mixture was cooled (200 mL×3). Combined ether layer was dried over sodium sulfate. The crude product, after removing the solvent, was purified by vacuum distillation: 73-78° C., 6.7 mmHg, Yield: 156 grams (59% for two steps). See also, Stork et al., J. American Chem. Soc., 85:207-222 (1963), and Johnson et al., J. American Chem. Soc., 88:149-159 (1966).

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.N1C[CH2:12][CH2:11][CH2:10]1.C(Br)C=C>C1(C)C=CC=CC=1>[CH2:12]([CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]1=[O:8])[CH:11]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

186 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

292 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

305 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled off (1.2 liter)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When most of the volatiles had been removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to assist in removal of residual toluene

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

In the same flask, the residue was dissolved in 1.2 liter of acetonitrile

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gentle reflux overnight

|

|

Duration

|

8 (± 8) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After distilling off most of the acetonitrile

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1.2 liter of water was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 30 minutes

|

|

Duration

|

30 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extracted with ether after the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled (200 mL×3)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combined ether layer was dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product, after removing the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was purified by vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

73-78° C., 6.7 mmHg, Yield: 156 grams (59% for two steps)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)C1C(CCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |